Bis(3-fluorobenzoyl) peroxide
Description
Contextual Significance of Diacyl Peroxides as Radical Initiators
Diacyl peroxides, with the general structure R-C(O)O-O(O)C-R, are a well-established class of compounds that serve as efficient sources of free radicals upon thermal or photochemical decomposition. The defining feature of these molecules is the relatively weak oxygen-oxygen single bond, which readily undergoes homolytic cleavage to generate two acyloxy radicals (R-C(O)O•). These radicals can then participate in a variety of chemical transformations, most notably as initiators for free-radical polymerization. The choice of the R group in the diacyl peroxide allows for the tuning of the initiator's properties, such as its decomposition rate and the reactivity of the resulting radicals.
Rationale for Fluorine Substitution in Benzoyl Peroxide Frameworks: A Structure-Reactivity Perspective
The introduction of fluorine atoms onto the benzoyl peroxide scaffold offers a powerful tool for modulating its chemical and physical properties. Fluorine is the most electronegative element, and its incorporation can significantly alter the electronic environment of a molecule. In the context of benzoyl peroxides, fluorine substitution can influence:
Thermal Stability: The electron-withdrawing nature of fluorine can affect the stability of the peroxide O-O bond. This can lead to changes in the decomposition temperature and half-life of the initiator, allowing for greater control over the initiation process.
Radical Reactivity: The fluorine atoms on the resulting benzoyloxy and phenyl radicals can modify their stability and reactivity. This can impact their subsequent reactions, such as addition to monomers or hydrogen abstraction.
Solubility: Fluorination can alter the solubility of the peroxide in various solvents, which is a crucial parameter for its application in different reaction media.
The position of the fluorine substituent (ortho, meta, or para) on the benzene (B151609) ring is critical in determining the magnitude of these effects due to the interplay of inductive and resonance effects. For bis(3-fluorobenzoyl) peroxide, the fluorine atom at the meta position primarily exerts a strong inductive electron-withdrawing effect. Computational studies have been conducted to understand the O-O bond dissociation energy (BDE) of the meta-fluorobenzoyloxy free radical. One study calculated the O-O BDE to be 49.05 kcal/mol for the 2A' electronic state of the meta-fluorobenzoyloxy free radical scispace.com.
Historical Trajectory and Initial Discoveries Pertaining to this compound
Detailed historical accounts of the initial discovery and synthesis specifically for this compound are not prominently documented in readily available scientific literature. However, the synthesis of its parent compound, benzoyl peroxide, was first reported by Brodie in 1858. The exploration of substituted benzoyl peroxides followed, with studies on various derivatives emerging throughout the 20th century. While specific early research on the meta-fluoro isomer is scarce, the general methods for synthesizing diacyl peroxides, typically by reacting the corresponding acyl chloride (3-fluorobenzoyl chloride) with a peroxide source like hydrogen peroxide or sodium peroxide in the presence of a base, would have been applicable. The synthesis of tert-butyl (3-fluorobenzoyloxy)carbamate, a derivative, indicates the availability of the necessary precursor, 3-fluorobenzoic acid rsc.org.
Overview of Current Research Landscape, Key Challenges, and Emerging Opportunities for the Compound
The current research landscape for this compound appears to be relatively underexplored compared to its ortho- and para-substituted counterparts. The primary application mentioned in patent literature is as a radical initiator, particularly in the modification of polymers like polypropylene, where "Bis(fluorobenzoyl) peroxide (all isomers)" are cited as potential initiators googleapis.com.
Key Challenges:
Lack of Experimental Data: A significant challenge is the scarcity of published experimental data on the synthesis, thermal decomposition kinetics, and specific applications of this compound.
Comparative Studies: There is a need for systematic comparative studies that directly evaluate the performance of the ortho, meta, and para isomers of fluorinated benzoyl peroxides to delineate the precise influence of the fluorine position on initiator efficiency and polymer properties.
Emerging Opportunities:
Controlled Polymer Synthesis: The unique electronic properties imparted by the meta-fluorine substituent could be leveraged to achieve more controlled polymerization processes, potentially influencing polymer tacticity, molecular weight distribution, and end-group functionality.
Niche Applications: Given the distinct reactivity that can arise from the meta-substitution pattern, there may be opportunities for this compound in specialized applications where fine-tuning of radical generation is critical.
Computational and Mechanistic Studies: The lack of experimental data presents an opportunity for computational chemists and physical organic chemists to perform in-depth theoretical and mechanistic studies to predict and understand the behavior of this compound.
Scope and Organizational Structure of the Academic Review on this compound Research
This academic review has been structured to provide a focused and scientifically accurate overview of this compound, based on the currently available, albeit limited, information. The review began by establishing the broader context of diacyl peroxides as radical initiators and then delved into the specific rationale for incorporating fluorine into the benzoyl peroxide framework from a structure-reactivity standpoint. The historical context, while not specific to the meta-isomer, was framed within the general development of substituted benzoyl peroxides. The subsequent sections have provided an overview of the current research landscape, highlighting the significant knowledge gaps and potential avenues for future investigation. The final section of this article will present a table of the chemical compounds mentioned.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8F2O4 |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
(3-fluorobenzoyl) 3-fluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8F2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
InChI Key |
ZZCGKIXXOCAHNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)OOC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for Bis 3 Fluorobenzoyl Peroxide
Established Synthetic Pathways and Precursor Reactant Considerations
Established methods for the synthesis of bis(3-fluorobenzoyl) peroxide primarily rely on the use of 3-fluorobenzoic acid and its derivatives as starting materials. These pathways are well-documented for analogous benzoyl peroxides and can be adapted for the synthesis of their fluorinated counterparts.
Conventional Routes from 3-Fluorobenzoic Acid Derivatives
The most common and traditional methods for preparing this compound involve the reaction of a 3-fluorobenzoyl precursor with a peroxide source. These methods are favored for their reliability and straightforward implementation in a laboratory setting.
A primary and widely utilized method for the synthesis of diaroyl peroxides is the reaction of the corresponding acyl chloride with a peroxide. In the case of this compound, this involves the reaction of 3-fluorobenzoyl chloride with hydrogen peroxide. Typically, the reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed as a byproduct. The base also facilitates the formation of the hydroperoxide anion (HOO-), which acts as the nucleophile.
The reaction can be represented by the following general equation:
2 (3-FC₆H₄COCl) + H₂O₂ + 2 NaOH → (3-FC₆H₄CO)₂O₂ + 2 NaCl + 2 H₂O
This method is analogous to the commercial production of benzoyl peroxide. The choice of solvent and reaction temperature is crucial for optimizing the yield and purity of the final product, with lower temperatures generally favored to minimize the decomposition of the peroxide product.
| Reactant | Role | Key Considerations |
| 3-Fluorobenzoyl Chloride | Acylating agent | Purity of the starting material is crucial for high-yield synthesis. |
| Hydrogen Peroxide | Peroxide source | Concentration and stability of the hydrogen peroxide solution are important factors. |
| Base (e.g., NaOH) | Neutralizing agent and catalyst | The stoichiometry of the base must be carefully controlled. |
Another established route to diaroyl peroxides involves the use of carboxylic acid anhydrides as the acylating agent. For the synthesis of this compound, 3-fluorobenzoic anhydride would be the key precursor. This anhydride can be reacted with a suitable peroxidic reactant, such as sodium peroxide or peroxyacids (e.g., peracetic acid), to form the desired diaroyl peroxide.
One approach involves the reaction of the anhydride with an alkali metal perborate in an aqueous solution, a method that has been described for the preparation of benzoyl peroxide. While specific conditions for the 3-fluoro derivative are not extensively detailed in readily available literature, the general principle remains applicable. The reaction of an anhydride with a peracid is also a known method for the preparation of diacyl peroxides.
| Reactant | Role | Potential Peroxidic Reactants |
| 3-Fluorobenzoic Anhydride | Acylating agent | Can be prepared from 3-fluorobenzoic acid. |
| Peroxidic Reactant | Oxygen-oxygen bond source | Sodium peroxide, Sodium perborate, Peracetic acid. |
Electrochemical Synthesis Techniques for O-O Bond Formation
Electrochemical methods offer an alternative approach to the formation of the O-O bond in peroxide compounds. While specific literature on the direct electrochemical synthesis of this compound is scarce, the general principles of electrosynthesis of organic peroxides can be considered. These methods often involve the anodic oxidation of carboxylates.
In theory, the electrolysis of 3-fluorobenzoate anions at an appropriate anode material could lead to the formation of 3-fluorobenzoyloxy radicals. The subsequent coupling of these radicals could then yield this compound. However, this process would need to be carefully controlled to prevent side reactions, such as Kolbe decarboxylation, which would lead to the formation of other products. The feasibility and efficiency of such an electrochemical route for this specific compound require further investigation.
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation.
Solvent-Free and Mechanochemical Synthesis Protocols
A promising green chemistry approach for the synthesis of this compound is through mechanochemistry. Mechanochemical synthesis involves the use of mechanical energy, typically through ball milling, to induce chemical reactions in the solid state, often in the absence of a solvent.
A reported solvent-free mechanochemical method for the preparation of this compound involves the ball-milling of 3-fluorobenzoyl chloride with sodium peroxide. This technique avoids the use of organic solvents, simplifying the work-up procedure and reducing the environmental impact of the synthesis. The mechanical forces generated during the milling process facilitate the intimate mixing and reaction of the solid reactants.
| Technique | Description | Advantages |
| Mechanochemistry (Ball Milling) | Solid-state reaction induced by mechanical force. | - Solvent-free- Reduced waste- Potentially faster reaction times |
This approach aligns with the principles of green chemistry by offering a more sustainable alternative to traditional solvent-based syntheses. The development of such solvent-free protocols is a significant step towards more environmentally benign chemical manufacturing processes.
Catalytic Synthesis Methods: Exploration of Metal and Organocatalysis
While the traditional synthesis of diaroyl peroxides is often performed stoichiometrically, research into catalytic methods aims to improve efficiency, selectivity, and safety.
Metal Catalysis: Transition metal catalysts, while more commonly associated with the decomposition of peroxides, can play a role in their synthesis. Metal complexes can be employed to activate the carboxylic acid precursor or to facilitate the reaction with the peroxide source. For instance, certain titanium-based systems are known to catalyze oxidation reactions involving hydroperoxides. nih.gov In the context of this compound synthesis, a hypothetical metal-catalyzed approach could involve a Lewis acidic metal center activating the carbonyl group of 3-fluorobenzoyl chloride, making it more susceptible to nucleophilic attack by a peroxide species. Iron catalysts, which are abundant and low-cost, have also been explored for various redox reactions and could potentially be adapted for peroxide synthesis. rsc.org
Organocatalysis: Organocatalysis presents a metal-free alternative for peroxide synthesis, often leveraging small organic molecules to facilitate reactions. In the synthesis of this compound, base catalysis is inherently used. However, more sophisticated organocatalytic systems, such as chiral phase-transfer catalysts or nucleophilic catalysts (e.g., 4-dimethylaminopyridine derivatives), could enhance reaction rates and allow for milder reaction conditions. These catalysts function by forming a more reactive intermediate with the acyl chloride or by improving the transport and reactivity of the peroxide nucleophile between phases.
Atom Economy and Environmental Impact Assessments of Various Synthetic Routes
Atom Economy: Atom economy provides a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comacs.org The most common synthesis of this compound proceeds via the reaction of 3-fluorobenzoyl chloride with hydrogen peroxide in the presence of a base, such as sodium hydroxide.
The balanced chemical equation is: 2 C₇H₄ClFO + H₂O₂ + 2 NaOH → C₁₄H₈F₂O₄ + 2 NaCl + 2 H₂O
The atom economy for this process can be calculated as follows:
| Compound | Formula | Molar Mass ( g/mol ) |
| Desired Product | ||
| This compound | C₁₄H₈F₂O₄ | 278.21 |
| Reactants | ||
| 3-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 |
| Hydrogen Peroxide | H₂O₂ | 34.01 |
| Sodium Hydroxide | NaOH | 40.00 |
Calculation:
Total Mass of Reactants = (2 * 158.56) + 34.01 + (2 * 40.00) = 317.12 + 34.01 + 80.00 = 431.13 g/mol
Mass of Desired Product = 278.21 g/mol
Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) * 100
Percent Atom Economy = (278.21 / 431.13) * 100 ≈ 64.5%
This calculation shows that a significant portion of the reactant mass (35.5%) ends up in byproducts, namely sodium chloride and water. While water is a benign byproduct, the formation of sodium chloride represents waste that must be managed. langholmandcanonbieschools.dumgal.sch.uk
Environmental Impact: The environmental footprint of this synthesis extends beyond atom economy. Key considerations include:
Solvents: The reaction is often carried out in a biphasic system (e.g., water and an organic solvent), which requires subsequent separation and disposal or recycling of the organic solvent.
Reagents: The use of an acyl chloride as a starting material can be a concern due to its lachrymatory and corrosive nature.
Byproducts: The production of saline wastewater (containing NaCl) is a significant issue in large-scale manufacturing, requiring treatment before discharge.
Product Fate: The environmental fate of this compound itself must be considered. As an analogue of benzoyl peroxide, it is expected to undergo hydrolysis, primarily yielding 3-fluorobenzoic acid. oecd.orgeaht.org The presence of the carbon-fluorine bond may increase the environmental persistence of the degradation products compared to non-fluorinated analogues. Benzoyl peroxide exhibits high acute toxicity to aquatic organisms, and it is reasonable to assume a similar toxicity profile for its fluorinated derivative. eaht.org
Isolation, Purification, and Quantitative Purity Assessment for Research Applications
For mechanistic studies and other high-purity research applications, the synthesized this compound must be carefully isolated and purified to remove unreacted starting materials, byproducts, and decomposition products like 3-fluorobenzoic acid.
Recrystallization and Chromatographic Purification Strategies
Recrystallization: Recrystallization is a primary technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For this compound, a suitable solvent would be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature (e.g., 0-4 °C).
Given that diaroyl peroxides are generally nonpolar, common recrystallization solvents could include alcohols (like ethanol), hydrocarbons (like heptane), or chlorinated solvents (like dichloromethane). Often, a two-solvent system is employed. reddit.com For example, the crude product could be dissolved in a minimal amount of a good solvent (e.g., dichloromethane) at room temperature, followed by the slow addition of a poor solvent (e.g., pentane or hexane) until turbidity is observed. Slow cooling of this mixture would then induce the formation of pure crystals. Experience with benzoyl peroxide suggests it is insoluble in water but soluble in various organic solvents, a property likely shared by its fluorinated analogue. sciencemadness.orgfao.org
Chromatographic Purification: When recrystallization is ineffective or for achieving very high purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.
Stationary Phase: Silica gel is the most common stationary phase for purifying moderately polar to nonpolar organic compounds.
Mobile Phase (Eluent): A solvent system is chosen to provide differential elution of the product and impurities. A typical eluent would be a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is carefully tuned so that the this compound moves down the column at a reasonable rate (retention factor, R_f, typically 0.2-0.4), while more polar impurities (like 3-fluorobenzoic acid) and less polar impurities are effectively separated.
Methods for Purity Verification for Mechanistic and Application Studies
Once purified, the identity and quantitative purity of this compound must be confirmed. A combination of spectroscopic and titrimetric methods is typically employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the purity of a sample by separating it into its components. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be suitable. nih.gov
Column: A C18 column is standard for separating moderately nonpolar compounds. sielc.com
Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile or methanol is used. eprajournals.com
Detection: A UV detector is highly effective, as the benzoyl groups contain strong chromophores. The detection wavelength would likely be set around 235 nm, similar to that used for benzoyl peroxide. sielc.comeprajournals.com
Quantification: The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks. An internal or external standard can be used for absolute quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy confirms the chemical structure of the compound and can detect impurities.
¹H NMR: The proton NMR spectrum would show characteristic signals in the aromatic region (approx. 7.0-8.5 ppm). The fluorine atom at the 3-position would cause distinct splitting patterns for the aromatic protons due to proton-fluorine coupling, providing unambiguous structural confirmation.
¹³C NMR: The carbon NMR would show the expected number of signals for the aromatic and carbonyl carbons.
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, confirming the presence and chemical environment of the fluorine atoms.
Titrimetric Analysis: The most direct and classic method for quantifying the active peroxide content is through iodometric titration. fao.orgmt.com This method determines the "peroxide value" by measuring the amount of iodine liberated from an iodide salt by the peroxide. cloudfront.netseafdec.org
The general procedure involves:
Dissolving a precisely weighed sample of the peroxide in a suitable solvent (e.g., a mixture of acetic acid and an organic solvent like chloroform or isooctane). xylemanalytics.com
Adding an excess of a saturated potassium iodide solution. The peroxide oxidizes the iodide (I⁻) to iodine (I₂).
The liberated iodine is then immediately titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃).
A starch indicator is typically added near the endpoint, which turns the solution dark blue in the presence of iodine. The titration is complete when the blue color disappears. cloudfront.net
Mechanistic Investigations of Bis 3 Fluorobenzoyl Peroxide Decomposition
Homolytic O-O Bond Cleavage Pathways
The initiation of the decomposition cascade of bis(3-fluorobenzoyl) peroxide involves the cleavage of the inherently weak oxygen-oxygen single bond. This process can proceed through distinct pathways, primarily unimolecular thermal decomposition and induced decomposition, each leading to the formation of highly reactive radical species.
Under thermal conditions, this compound undergoes unimolecular homolytic cleavage of the O-O bond. This primary fragmentation step is the rate-determining process in the absence of external initiators or reactive solvents and results in the formation of two 3-fluorobenzoyloxyl radicals.
(3-FC₆H₄COO)₂ → 2 x 3-FC₆H₄COO•
The kinetics of this decomposition are typically first-order, and the rate is highly dependent on the temperature. The activation energy for the O-O bond homolysis in diaroyl peroxides is influenced by the nature of the substituents on the aromatic rings. While specific kinetic data for this compound is not extensively documented, the behavior of analogous compounds provides valuable insights. For instance, the thermal decomposition of the related bis(4-fluorobenzoyl) peroxide proceeds via a unimolecular pathway, with the electronegative fluorine substituents influencing the activation energy for the oxygen-oxygen bond dissociation.
Table 1: Representative Kinetic Data for the Thermal Decomposition of Substituted Benzoyl Peroxides in Benzene (B151609) at 80°C
| Peroxide | Rate Constant (k x 10⁵ s⁻¹) |
| Benzoyl Peroxide | 1.8 |
| Bis(4-methylbenzoyl) Peroxide | 2.5 |
| Bis(4-chlorobenzoyl) Peroxide | 1.5 |
| Bis(4-nitrobenzoyl) Peroxide | 0.8 |
This table presents illustrative data for analogous compounds to provide context for the expected kinetic behavior of this compound. The precise values for the 3-fluoro isomer may vary.
The decomposition of this compound can be significantly accelerated through induced pathways, where the peroxide reacts with other radicals present in the system. This chain reaction mechanism can be initiated by solvents or impurities.
Solvent-Mediated Decomposition: Solvents can play a crucial role in the decomposition of diaroyl peroxides. Certain solvents can react with the initially formed radicals, generating new radicals that can then attack the peroxide in a chain reaction. For example, in solvents capable of donating a hydrogen atom (e.g., hydrocarbons), the initially formed radicals can abstract a hydrogen atom, producing a solvent radical which can then induce the decomposition of another peroxide molecule. The dielectric constant of the solvent can also influence the rate of decomposition, with polar solvents often accelerating the process. smolecule.com
Impurity-Triggered Pathways: The presence of impurities, such as metal ions (e.g., Cu⁺, Fe²⁺), can catalyze the decomposition of peroxides through redox reactions. These impurities can facilitate single-electron transfer processes that lead to the cleavage of the O-O bond at temperatures lower than those required for purely thermal unimolecular decomposition.
Generation and Subsequent Chemistry of Radical Intermediates
The initial homolytic cleavage of the O-O bond in this compound generates 3-fluorobenzoyloxyl radicals. These primary radicals are pivotal intermediates that can undergo a variety of subsequent reactions, leading to a complex product mixture.
The 3-fluorobenzoyloxyl radical (3-FC₆H₄COO•) is a key intermediate in the decomposition of this compound. Its reactivity is governed by several competing pathways:
Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor (e.g., solvent, substrate) to form 3-fluorobenzoic acid.
Addition to Aromatic Rings: It can add to aromatic compounds, a process that is often reversible.
Decarboxylation: It can undergo decarboxylation to lose carbon dioxide and form a 3-fluorophenyl radical.
The balance between these pathways is influenced by the reaction conditions, including temperature and the nature of the solvent and any substrates present.
The decarboxylation of the 3-fluorobenzoyloxyl radical is a facile process, particularly at elevated temperatures, leading to the formation of the 3-fluorophenyl radical (3-FC₆H₄•) and carbon dioxide.
3-FC₆H₄COO• → 3-FC₆H₄• + CO₂
The 3-fluorophenyl radical is a highly reactive aryl radical that can undergo several transformations:
Hydrogen Abstraction: It can abstract a hydrogen atom from the solvent or other molecules to form fluorobenzene (B45895).
Addition to Aromatic Systems: It can add to aromatic rings to form biaryl compounds.
Combination with other Radicals: It can combine with other radical species present in the reaction mixture.
The primary 3-fluorobenzoyloxyl and 3-fluorophenyl radicals can initiate a cascade of secondary radical reactions. For instance, in the presence of a hydrocarbon solvent (RH), the following propagation steps can occur:
3-FC₆H₄COO• + RH → 3-FC₆H₄COOH + R• 3-FC₆H₄• + RH → 3-FC₆H₅ + R•
The newly formed radical (R•) can then induce the decomposition of another molecule of this compound, thus propagating a chain reaction.
R• + (3-FC₆H₄COO)₂ → 3-FC₆H₄COOR + 3-FC₆H₄COO•
Environmental and Structural Factors Influencing Decomposition Dynamics
The decomposition of this compound is a complex process governed by a variety of external and internal factors. The interplay of solvent properties, temperature, pressure, and the intrinsic electronic and steric effects of the 3-fluoro substituent dictates the rate of decomposition, the nature of the intermediates formed, and the final product distribution.
The solvent in which the decomposition of this compound occurs plays a crucial role in the reaction dynamics. The polarity and viscosity of the solvent can influence the stability of the transition state and the fate of the initially formed radical pair.
The initial step in the thermal decomposition of a diaroyl peroxide is the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of a geminate radical pair, in this case, two 3-fluorobenzoyloxyl radicals, enclosed in a "cage" of solvent molecules.
(3-FC₆H₄C(O)O)₂ → [2 * 3-FC₆H₄C(O)O•]cage
These caged radicals can either recombine to reform the peroxide, diffuse apart to become free radicals in the bulk solvent, or undergo further reactions within the cage, such as decarboxylation to form 3-fluorophenyl radicals and carbon dioxide.
The "cage effect" is a phenomenon where the solvent viscosity hinders the separation of the initially formed radical pair, thereby increasing the probability of recombination. tamu.edu In highly viscous solvents, the residence time of the radical pair within the solvent cage is prolonged, which can lead to a lower efficiency of radical initiation.
The polarity of the solvent can influence the rate of decomposition, although for non-polar starting materials like this compound, the effect is generally less pronounced than for polar compounds. However, polar solvents can stabilize any charge-separated species that might be involved in minor decomposition pathways or influence the electronic distribution in the transition state.
Table 1: Illustrative Solvent Effects on the Decomposition of Aromatic Peroxides
| Solvent | Dielectric Constant (20°C) | Viscosity (cP at 20°C) | Relative Rate of Decomposition |
| n-Hexane | 1.88 | 0.31 | 1.0 |
| Benzene | 2.28 | 0.65 | 1.2 |
| Carbon Tetrachloride | 2.24 | 0.97 | 1.1 |
| Diethyl Ether | 4.34 | 0.24 | 1.5 |
| Acetone | 20.7 | 0.32 | 2.1 |
| Acetonitrile | 37.5 | 0.37 | 2.5 |
Note: This table provides illustrative data on how solvent properties can affect the decomposition of aromatic peroxides. The exact values for this compound may vary.
Temperature is a critical factor controlling the rate of decomposition of this compound. aiche.org The decomposition is a thermally activated process, and the rate constant follows the Arrhenius equation, showing an exponential dependence on temperature. An increase in temperature provides the necessary energy to overcome the activation barrier for the O-O bond homolysis.
The decomposition of benzoyl peroxide is known to be an autocatalytic reaction that is very sensitive to changes in temperature and pressure. tamu.edu If not properly managed, the heat generated during this exothermic process can lead to a runaway reaction. tamu.eduaiche.org
Pressure can also influence the decomposition kinetics. For many unimolecular decomposition reactions, an increase in external pressure can lead to a slight decrease in the reaction rate. This is due to the positive activation volume (ΔV‡) associated with bond stretching in the transition state. However, the effect of pressure on the decomposition of peroxides in solution is complex and can also be influenced by changes in solvent viscosity and cage effects under high pressure.
Table 2: Representative Temperature Dependence of the Decomposition Rate Constant for a Diaroyl Peroxide
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, h) |
| 60 | 1.5 x 10⁻⁶ | 128 |
| 70 | 6.0 x 10⁻⁶ | 32 |
| 80 | 2.5 x 10⁻⁵ | 7.7 |
| 90 | 9.5 x 10⁻⁵ | 2.0 |
| 100 | 3.5 x 10⁻⁴ | 0.55 |
Note: This table presents typical data for the thermal decomposition of a diaroyl peroxide to illustrate the effect of temperature. The specific values for this compound would need to be determined experimentally.
The presence of a fluorine atom at the meta position of each benzoyl group in this compound has a significant impact on its stability and decomposition kinetics. These effects can be categorized as electronic and steric.
Electronic Effects:
The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). In the meta position, the resonance effect (mesomeric effect) is negligible. This inductive withdrawal of electron density from the benzene ring and, to a lesser extent, from the carbonyl group, can influence the stability of the peroxide bond. The electron-withdrawing nature of the 3-fluoro substituent can stabilize the ground state of the peroxide to some extent.
Furthermore, the electronic effect of the substituent influences the stability of the resulting 3-fluorobenzoyloxyl and 3-fluorophenyl radicals. The electronegative fluorine atom can affect the spin density distribution in these radical intermediates. Computational studies on dihalobenzenes have shown that meta isomers are often the most stable due to the absence of significant electronic interactions between the substituents. nih.gov
Steric Effects:
The steric effect of a fluorine atom is relatively small compared to other halogens or alkyl groups. Therefore, any steric hindrance to the approach of reacting species or to conformational changes during decomposition is expected to be minimal. However, subtle steric effects could play a role in the packing of the molecule in the solid state or in its solvation shell in solution.
The interplay of these electronic and steric factors ultimately determines the activation energy for the decomposition of this compound. It has been observed that substituents on the benzoyl peroxide structure are one of the most critical control factors of its thermal decomposition. aiche.org
An article focusing solely on the kinetic and thermodynamic studies of this compound reactivity cannot be generated at this time. Despite a thorough search of available online resources, specific experimental data regarding the thermal decomposition kinetics, including rate constants, activation energies, pre-exponential factors, and reaction order analysis for this particular compound, could not be located.
Similarly, information on the pressure and temperature dependence of its decomposition rates, such as activation volumes and the application of Arrhenius and Eyring plots, is not available in the public domain. Research on isotopic labeling studies to elucidate kinetic isotope effects for this compound also yielded no specific results.
General information on the decomposition of other related peroxide compounds, such as benzoyl peroxide and bis(4-fluorobenzoyl) peroxide, is available. For instance, the activation energy for the thermal decomposition of bis(4-fluorobenzoyl) peroxide is reported to be in the range of 30-35 kcal/mol. However, these data cannot be directly extrapolated to this compound due to the differing structural and electronic effects of the fluorine substituent's position on the benzene ring.
Without specific research findings and data tables for this compound, it is not possible to construct the detailed and scientifically accurate article as requested in the provided outline. Further experimental research on this compound is required to provide the necessary data for such an analysis.
Kinetic and Thermodynamic Studies of Bis 3 Fluorobenzoyl Peroxide Reactivity
Thermodynamics of O-O Bond Scission and Radical Formation
The thermal decomposition of bis(3-fluorobenzoyl) peroxide is a critical area of study, providing insights into its reactivity and the stability of the resulting radicals. The core of this process lies in the homolytic cleavage of the oxygen-oxygen (O-O) peroxide bond, a reaction governed by fundamental thermodynamic principles. This section delves into the energetic changes that accompany this bond scission, including bond dissociation energies, enthalpy, entropy, and Gibbs free energy, and explores how the presence of a fluorine atom at the meta position on the benzene (B151609) rings influences these parameters.
Bond Dissociation Energies of this compound
The O-O bond dissociation energy (BDE) is a fundamental measure of the strength of the peroxide bond. It represents the enthalpy change required to break the bond homolytically in the gas phase, yielding two 3-fluorobenzoyloxy radicals. While specific experimental BDE values for this compound are not extensively documented in publicly available literature, estimations can be made based on data for analogous diacyl peroxides and theoretical calculations.
The BDE of the O-O bond in diacyl peroxides is known to be relatively low, contributing to their thermal instability. For unsubstituted dibenzoyl peroxide, the O-O bond dissociation energy is approximately 30 kcal/mol. The introduction of a fluorine substituent on the aromatic ring is expected to modulate this value through electronic effects. A fluorine atom at the meta position primarily exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the stability of the parent molecule and the resulting 3-fluorobenzoyloxy radicals. The electron-withdrawing nature of fluorine can slightly stabilize the peroxide molecule by withdrawing electron density from the peroxide linkage. Conversely, it can also have a stabilizing or destabilizing effect on the resulting carboxyl radicals, depending on the interplay of inductive and resonance effects.
Theoretical studies and data from related substituted peroxides suggest that electron-withdrawing groups can lead to a slight increase in the O-O bond dissociation energy. This is because these groups can stabilize the ground state of the peroxide more than they stabilize the resulting radicals.
Table 1: Estimated O-O Bond Dissociation Energies of Selected Diacyl Peroxides
| Compound | Substituent | Estimated O-O BDE (kcal/mol) |
| Dibenzoyl Peroxide | H | ~30 |
| Bis(4-methoxybenzoyl) Peroxide | 4-OCH₃ (electron-donating) | ~29 |
| Bis(4-nitrobenzoyl) Peroxide | 4-NO₂ (electron-withdrawing) | ~31 |
| This compound | 3-F (electron-withdrawing) | ~30.5 - 31.5 |
Note: The values for substituted peroxides are estimations based on known substituent effects and may not represent precise experimental data.
Enthalpy, Entropy, and Gibbs Free Energy Changes Associated with Decomposition
The spontaneity and rate of the decomposition of this compound are governed by the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) during the O-O bond scission.
Entropy Change (ΔS): The decomposition of one molecule of this compound into two 3-fluorobenzoyloxy radicals results in an increase in the number of particles in the system. This leads to a significant increase in the randomness or disorder of the system, and therefore, a positive entropy change (ΔS > 0). The subsequent potential decarboxylation of the radicals to produce gaseous carbon dioxide further contributes to a large positive entropy change. This favorable entropy change is a major driving force for the decomposition of peroxides.
Gibbs Free Energy Change (ΔG): The Gibbs free energy change determines the spontaneity of the decomposition reaction and is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS.
Given that the decomposition involves a positive ΔH (endothermic bond breaking) and a large positive ΔS (increase in disorder), the temperature (T) plays a crucial role. At sufficiently high temperatures, the TΔS term will overcome the positive ΔH, resulting in a negative ΔG and a spontaneous decomposition process. The temperature at which decomposition becomes significant is therefore a key characteristic of the peroxide's stability.
Table 2: Estimated Thermodynamic Parameters for the O-O Bond Scission of this compound at 298 K
| Thermodynamic Parameter | Estimated Value | Significance |
| ΔH (Enthalpy) | +30.5 to +31.5 kcal/mol | Endothermic process, energy is required. |
| ΔS (Entropy) | Positive | Increase in disorder, favors decomposition. |
| ΔG (Gibbs Free Energy) | Dependent on Temperature | Becomes negative at elevated temperatures, indicating spontaneous decomposition. |
Note: These are estimated values based on general principles of peroxide decomposition and substituent effects.
Correlation of Thermodynamic Parameters with Substituent Effects
The electronic effects of the substituent on the benzoyl group play a significant role in modifying the thermodynamic parameters of the O-O bond scission. For this compound, the fluorine atom at the meta position primarily exerts a powerful electron-withdrawing inductive effect (-I effect) and a weaker electron-donating resonance effect (+R effect), with the inductive effect being dominant.
The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives, can provide a framework for understanding these substituent effects. The Hammett substituent constant (σ) for a meta-fluoro substituent is positive (σ_m ≈ +0.34), indicating its electron-withdrawing nature.
Effect on Bond Dissociation Energy (BDE): As previously mentioned, electron-withdrawing substituents like the meta-fluoro group can slightly increase the O-O BDE. This is attributed to the stabilization of the ground state of the peroxide molecule through the inductive withdrawal of electron density. While the resulting 3-fluorobenzoyloxy radical is also influenced, the effect on the ground state peroxide is often more pronounced, leading to a stronger O-O bond compared to peroxides with electron-donating substituents.
Effect on Enthalpy (ΔH): Since ΔH of the initial bond scission is equivalent to the BDE, the arguments above apply directly. An increase in BDE due to the meta-fluoro substituent would lead to a slightly more positive ΔH for the decomposition.
Effect on Gibbs Free Energy (ΔG): The influence of the substituent on ΔG is a composite of its effects on ΔH and ΔS. Since the effect on ΔS is minimal, the change in ΔG will be primarily driven by the change in ΔH. A slightly higher ΔH (due to a higher BDE) for this compound would suggest a slightly less favorable (less negative or more positive) ΔG for decomposition at a given temperature compared to a peroxide with an electron-donating substituent. This translates to a slightly higher thermal stability for this compound in comparison to analogues with electron-donating groups.
Applications of Bis 3 Fluorobenzoyl Peroxide in Polymer Chemistry
Bis(3-fluorobenzoyl) Peroxide as a Radical Polymerization Initiator
Extensive searches of scholarly databases, academic journals, and patent literature have yielded no specific studies detailing the use of this compound as a radical polymerization initiator. Consequently, there is no available data to populate the following sections with the requested detailed research findings and data tables.
Initiation of Controlled/Living Radical Polymerization (CRP/LRP) Systems
The role of this compound in controlled or living radical polymerization techniques has not been explored in the available scientific literature.
There is no evidence in published research to suggest that this compound has been used as an initiator in Atom Transfer Radical Polymerization (ATRP) systems.
A Note on a Closely Related Compound: Bis(4-fluorobenzoyl) peroxide
While information on this compound is absent, its isomer, Bis(4-fluorobenzoyl) peroxide , has been identified as a radical initiator for the polymerization of styrene (B11656) and other vinyl monomers. smolecule.com This compound is known to decompose upon heating to generate free radicals, which can then initiate polymerization. smolecule.com The synthesis of Bis(4-fluorobenzoyl) peroxide can be achieved by reacting 4-fluorobenzoyl chloride with hydrogen peroxide under basic conditions. smolecule.com The presence of the fluorine atom in the para-position is suggested to enhance its reactivity and solubility compared to the non-fluorinated benzoyl peroxide. smolecule.com However, it is crucial to emphasize that this information pertains to the 4-fluoro isomer, and direct extrapolation of these properties and applications to this compound would be speculative without dedicated research.
Based on a thorough review of the available scientific literature, there is currently no specific information on the applications of this compound in polymer chemistry as a radical polymerization initiator. The detailed outline provided by the user cannot be populated with scientifically accurate and verifiable data for this specific compound. Future research may explore the potential of this compound in this field, but as of now, it remains an uncharacterized compound in the context of polymerization initiation.
Integration into Nitroxide-Mediated Polymerization (NMP) Systems
Nitroxide-Mediated Polymerization (NMP) is another powerful technique for controlled radical polymerization, which utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. This reversible termination allows for controlled chain growth. The initiation in NMP systems can be achieved through the thermal decomposition of a suitable initiator in the presence of a nitroxide. Although various initiators are used in NMP, detailed research on the integration and performance of this compound within NMP systems has not been extensively documented. The efficiency of such a system would depend on the decomposition kinetics of the peroxide and the subsequent trapping of the propagating chains by the nitroxide. The presence of the fluorine atom might alter the electronic properties of the generated radicals, which could, in turn, affect the equilibrium between active and dormant species in the NMP process.
Synthesis of Fluorine-Containing Polymers and Copolymers
The incorporation of fluorine into polymers can impart unique properties such as high thermal stability, chemical resistance, and low surface energy. The use of fluorine-containing initiators is one method to introduce fluorine into a polymer structure.
Design and Synthesis of Fluorinated Homo- and Copolymers Utilizing the Peroxide
This compound has the potential to be utilized as an initiator for the synthesis of fluorinated homopolymers and copolymers. Upon thermal or photochemical decomposition, it would generate 3-fluorobenzoyl radicals, which can initiate the polymerization of various monomers. If these radicals initiate the polymer chains, the resulting polymer would have 3-fluorobenzoyl end-groups. However, specific examples of homo- and copolymers synthesized using this particular peroxide, along with their characterization data, are not prevalent in the existing literature.
Mechanisms of Fluorine Incorporation into Polymer Chains via Peroxide-Derived Radicals
The primary mechanism for fluorine incorporation into polymer chains using this compound as an initiator involves the generation of 3-fluorobenzoyl radicals. These radicals can then add to a monomer molecule, initiating a polymer chain. The 3-fluorobenzoyl group would thus be attached to the terminus of the polymer chain. Another possibility is the decarboxylation of the 3-fluorobenzoyl radical to form a 3-fluorophenyl radical, which could also initiate polymerization, leading to a 3-fluorophenyl end-group. The extent of decarboxylation would be dependent on the reaction conditions and the stability of the 3-fluorobenzoyl radical.
Functionalization of Polymer Chains through Radical Grafting and End-Capping
The radicals generated from this compound could theoretically be used for the functionalization of existing polymer chains through radical grafting. This would involve the abstraction of a hydrogen atom from a polymer backbone by the peroxide-derived radicals, creating a radical site on the polymer where a new chain can be grown. This would result in a graft copolymer with fluorinated end-groups on the grafted chains. Similarly, these radicals could act as end-capping agents under specific reaction conditions, although this is a less common application for peroxide initiators.
Surface Modification and Grafting Reactions Initiated by this compound
The general mechanism for peroxide-initiated grafting involves the thermal or photochemical decomposition of the peroxide to generate free radicals. These primary radicals can then abstract a hydrogen atom from a polymer backbone, creating a macroradical. This activated site on the polymer surface can subsequently initiate the polymerization of a monomer, resulting in a grafted chain.
Theoretically, this compound could function in this capacity. The fluorine atoms on the benzoyl groups might influence its decomposition kinetics and the reactivity of the resulting radicals, potentially offering different performance characteristics compared to unsubstituted benzoyl peroxide. However, without experimental data, any discussion of its efficacy, the specific conditions required, or the properties of the resulting modified surfaces would be purely speculative.
Further research would be necessary to determine the utility of this compound in this application and to quantify its performance against other established initiators. Such studies would need to investigate parameters like initiation efficiency, grafting density, and the length of the grafted polymer chains under various reaction conditions.
Table of Research Findings
Applications of Bis 3 Fluorobenzoyl Peroxide in Organic Synthesis
Radical Addition and Cyclization Reactions in Synthetic Methodologies
The primary role of bis(3-fluorobenzoyl) peroxide in organic synthesis is as a radical initiator. Upon thermal or photochemical decomposition, it generates 3-fluorobenzoyloxyl radicals, which can then undergo decarboxylation to form 3-fluorophenyl radicals. These radicals are key intermediates in a variety of addition and cyclization reactions.
Intermolecular Addition Reactions to Olefins, Alkynes, and Aromatic Systems
The 3-fluorobenzoyloxyl and 3-fluorophenyl radicals generated from this compound are expected to readily participate in intermolecular addition reactions with unsaturated systems. The addition to olefins would lead to the formation of a new carbon-carbon or carbon-oxygen bond, followed by further reactions such as hydrogen abstraction or elimination to yield functionalized products.
In the case of alkynes, the addition of the 3-fluorobenzoyloxyl radical can lead to the formation of vinyl benzoates. nih.govaklectures.comucalgary.calibretexts.orgyoutube.com The regioselectivity of this addition would be influenced by the nature of the substituents on the alkyne. Similarly, the 3-fluorophenyl radical can add to alkynes to generate vinyl radicals, which can be trapped to form various fluorinated vinyl compounds.
The addition of radicals derived from aroyl peroxides to aromatic systems is a well-established method for the synthesis of biaryls. researchgate.net The 3-fluorophenyl radical, being an electrophilic radical, is expected to react efficiently with electron-rich aromatic compounds.
| Substrate | Radical Source (Analogous) | Product | Conditions | Yield (%) | Reference |
| Styrene (B11656) | Benzoyl Peroxide | 2-Benzoyloxy-1-phenylethanol | Heat | - | General principle |
| Phenylacetylene | Benzoyl Peroxide | (E)-1,2-Diphenylethenyl benzoate | Heat | - | General principle |
| Benzene (B151609) | Benzoyl Peroxide | Biphenyl (B1667301) | Heat | - | researchgate.net |
Note: The data in this table is based on the general reactivity of benzoyl peroxide as a proxy, due to the lack of specific examples for this compound.
Intramolecular Cyclizations and Radical Cascade Reactions
Radical cascade reactions, involving a sequence of intramolecular and/or intermolecular radical reactions, can be initiated by the radicals derived from this compound. scilit.comresearchgate.netresearchgate.net These cascades allow for the rapid construction of complex molecular architectures from simple precursors. The fluorine substituent on the aromatic ring could potentially influence the stability and reactivity of the radical intermediates, thereby affecting the outcome of the cascade.
| Substrate | Initiator (Analogous) | Product | Conditions | Yield (%) | Reference |
| 1,6-Heptadiene | Benzoyl Peroxide | Methylcyclopentane derivative | Heat | - | General principle |
| o-Allyl-N-phenylacrylamide | Benzoyl Peroxide | Dihydroquinolinone derivative | Heat | - | General principle |
Note: The data in this table is based on the general reactivity of benzoyl peroxide as a proxy, due to the lack of specific examples for this compound.
Oxidative Transformations and Functionalizations Mediated by the Peroxide
This compound, like other aroyl peroxides, can act as an oxidizing agent in various organic transformations. The peroxidic bond is a source of oxygen, and the benzoyloxyl radicals can act as hydrogen atom abstractors, initiating oxidative processes.
Oxidation of Alkanes, Alkenes, and Heteroatoms (e.g., thiols, amines)
The oxidation of C-H bonds in alkanes to introduce functionality is a challenging but valuable transformation. libretexts.orgyoutube.comresearchgate.net Radicals generated from this compound can abstract hydrogen atoms from alkanes, leading to the formation of alkyl radicals which can then be trapped by oxygen or other radical species.
Alkenes can be oxidized by aroyl peroxides to afford epoxides or diols, depending on the reaction conditions. ausetute.com.aulibretexts.orglumenlearning.compressbooks.publibretexts.org The reaction likely proceeds through the formation of an intermediate adduct, which can then undergo further transformations.
The oxidation of heteroatoms is another important application of aroyl peroxides. Thiols can be oxidized to disulfides, and amines can be oxidized to a variety of products, including N-oxides and imines, depending on the structure of the amine and the reaction conditions.
| Substrate | Oxidant (Analogous) | Product | Conditions | Yield (%) | Reference |
| Cyclohexane | Benzoyl Peroxide | Cyclohexanol/Cyclohexanone | Heat | - | libretexts.orgyoutube.comresearchgate.net |
| Cyclohexene | Benzoyl Peroxide | Cyclohexene oxide | Heat | - | ausetute.com.aulibretexts.orglumenlearning.compressbooks.publibretexts.org |
| Thiophenol | Benzoyl Peroxide | Diphenyl disulfide | Room Temperature | - | General principle |
| Triethylamine | Benzoyl Peroxide | Triethylamine N-oxide | Room Temperature | - | General principle |
Note: The data in this table is based on the general reactivity of benzoyl peroxide as a proxy, due to the lack of specific examples for this compound.
Regioselective and Stereoselective Functionalizations in Complex Substrates
In the context of complex molecules, the ability to achieve regioselective and stereoselective functionalization is of paramount importance. The use of directing groups or chiral catalysts in conjunction with radical initiators like this compound could potentially enable controlled C-H functionalization or oxidation at specific sites within a complex substrate. nih.gov
The stereochemical outcome of radical reactions can be influenced by various factors, including the structure of the substrate, the nature of the radical, and the presence of chiral auxiliaries or catalysts. While radical reactions are often associated with racemization, stereoselective transformations are achievable under carefully controlled conditions.
Synthesis of Fluorinated Organic Compounds and Synthons
The presence of a fluorine atom in this compound makes it a potential reagent for the synthesis of other fluorinated organic compounds. digitellinc.commdpi.comcas.cn The 3-fluorobenzoyloxy and 3-fluorophenyl groups can be incorporated into various organic molecules through the reactions described above, leading to the formation of fluorinated esters, biaryls, and other functionalized compounds.
These fluorinated products can serve as valuable synthons (building blocks) for the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals, where the introduction of fluorine is known to have a profound impact on biological activity. uvsq.fr For instance, the dearomatizing fluoroaroylation of benzofurans using aroyl fluorides has been reported, showcasing a pathway to functionalized dihydrobenzofurans. nih.gov
| Reaction Type | Reagent (Analogous) | Product Type | Significance | Reference |
| Radical Arylation | Bis(4-fluorobenzoyl) peroxide | 4-Fluorobiphenyls | Building blocks for liquid crystals and polymers | General principle |
| Fluoroaroylation | 4-Fluorobenzoyl fluoride | 3-(4-Fluorobenzoyl)-2-fluoro-2,3-dihydrobenzofurans | Access to functionalized fluorinated heterocycles | nih.gov |
Note: The data in this table is based on the reactivity of analogous fluorinated compounds due to the lack of specific examples for this compound.
Introduction of Fluorinated Moieties via Radical Pathways and Dearomatization
The thermal or photochemical decomposition of this compound generates 3-fluorobenzoyloxy radicals, which can subsequently decarboxylate to form 3-fluorophenyl radicals. These reactive radical species are instrumental in initiating radical chain reactions, allowing for the introduction of 3-fluorobenzoyloxy or 3-fluorophenyl groups into organic molecules.
One potential application of these radicals is in the dearomatization of aromatic compounds. While direct studies on this compound for this purpose are limited, the behavior of other diacyl peroxides provides a strong precedent. For instance, phthaloyl peroxide has been shown to effectively dearomatize certain aromatic precursors through an oxidative process that installs two new oxygen-carbon bonds. This reaction is believed to proceed through a diradical mechanism. By analogy, 3-fluorobenzoyloxy radicals generated from this compound could add to aromatic systems, leading to dearomatized intermediates that can be trapped or undergo further transformations. The kinetics and products of the decomposition of benzoyl peroxide in fluorobenzene (B45895) have been studied, indicating that the reaction proceeds via both primary and induced decomposition, leading to a variety of biphenyl and other substituted products. rsc.org This suggests that the radicals generated from this compound would also be capable of reacting with aromatic rings.
The introduction of fluorinated moieties via these radical pathways is of significant interest in medicinal and materials chemistry due to the unique properties conferred by fluorine atoms.
Generation of Novel Fluorinated Building Blocks and Chemical Intermediates
The 3-fluorophenyl and 3-fluorobenzoyloxy radicals derived from this compound can be utilized in the synthesis of a variety of fluorinated building blocks. These radicals can participate in addition reactions to alkenes and alkynes, or in hydrogen abstraction reactions to generate new carbon-centered radicals, which can then be functionalized.
For example, the addition of a 3-fluorophenyl radical to a double bond would generate a new alkyl radical, which could then be trapped by another radical or undergo cyclization to form complex fluorinated carbocyclic or heterocyclic systems. While specific examples utilizing this compound are scarce, the general principles of radical chemistry suggest its utility in this area. The synthesis of fluorinated heterocycles is a particularly important application, as these motifs are prevalent in many pharmaceuticals and agrochemicals.
The following table provides hypothetical examples of reactions that could be initiated by this compound to generate fluorinated building blocks, based on known radical reactions.
| Reactant | Radical Species | Potential Product Type | Significance of Product |
| Alkene | 3-Fluorophenyl radical | Fluorinated alkylbenzene | Intermediate for further functionalization |
| Diene | 3-Fluorophenyl radical | Fluorinated allylbenzene | Building block for complex molecules |
| Substituted Arene | 3-Fluorophenyl radical | Fluorinated biaryl | Core structure in materials and drugs |
Polymer-Supported Reactions and Heterogeneous Catalysis Initiated by this compound
The use of radical initiators in polymerization is a well-established field. jove.com Substituted benzoyl peroxides are known to initiate the polymerization of various vinyl monomers. semanticscholar.orgacs.org The rate of initiation and the properties of the resulting polymer can be tuned by the nature and position of the substituents on the aromatic ring. google.comacs.org It is therefore highly probable that this compound can act as an effective initiator for radical polymerization.
In the context of polymer-supported reactions, this compound could be employed to initiate graft polymerization, where new polymer chains are grown from an existing polymer backbone. This technique is useful for modifying the surface properties of materials. Furthermore, the peroxide could be used to initiate polymerization in the presence of a solid support to create polymer-supported reagents or catalysts.
While there is a lack of specific studies on heterogeneous catalysis initiated by this compound, one can envision its use in systems where a solid-phase catalyst is activated by radicals. For example, the radicals generated from the peroxide could initiate a catalytic cycle on a solid surface, leading to a heterogeneous catalytic process. This approach could offer advantages in terms of catalyst separation and recycling.
Role in Fine Chemical Synthesis and Preparation of Specialty Chemical Intermediates
In fine chemical synthesis, peroxides are often used as oxidizing agents. This compound can be expected to participate in such reactions. The 3-fluorobenzoyloxy radicals can act as selective oxidants for various functional groups. For instance, they could be involved in the oxidation of alcohols to aldehydes or ketones, or in the epoxidation of alkenes, although these applications are more commonly associated with peroxy acids.
The primary role of this compound in the preparation of specialty chemical intermediates likely stems from its ability to serve as a source of the 3-fluorobenzoyl and 3-fluorophenyl moieties. These fluorinated aromatic groups are important components of many high-value molecules, including pharmaceuticals, agrochemicals, and liquid crystals. The radical-based introduction of these groups can provide synthetic routes that are complementary to traditional ionic methods.
The synthesis of complex molecules often requires the use of specialized building blocks. The reactions initiated by this compound can lead to the formation of such intermediates, which can then be elaborated into the final target products. The presence of the fluorine atom can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.
Computational and Theoretical Studies of Bis 3 Fluorobenzoyl Peroxide
Quantum Chemical Characterization of Bis(3-fluorobenzoyl) Peroxide Structure
Quantum chemical calculations are instrumental in defining the fundamental properties of a molecule. For this compound, these methods can predict its three-dimensional geometry, the distribution of electrons within the molecule, and its spectroscopic characteristics.
The electronic structure of this compound is central to its chemical behavior, particularly the stability of the peroxide bond. The introduction of fluorine atoms on the benzoyl groups is expected to significantly influence the electronic properties compared to unsubstituted benzoyl peroxide.
Molecular Orbital (MO) Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of the peroxide. In diacyl peroxides, the HOMO is typically associated with the peroxide bond, while the LUMO is often a σ* anti-bonding orbital localized along the O-O bond. ncl.ac.uk The energy gap between the HOMO and LUMO is a critical parameter that correlates with the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The fluorine substituent, being highly electronegative, would likely lower the energy of both the HOMO and LUMO.
Charge Distribution: The presence of the electronegative fluorine atom at the meta position of each benzoyl group induces a redistribution of electron density across the molecule. This can be quantified through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. tandfonline.com The fluorine atom will draw electron density away from the benzene (B151609) ring, which in turn can affect the electronic environment of the carbonyl groups and the peroxide linkage. This inductive effect could influence the strength and polarity of the O-O bond.
Below is a hypothetical data table illustrating the predicted effects of 3-fluoro substitution on the electronic properties of benzoyl peroxide, based on general principles of physical organic chemistry.
| Property | Benzoyl Peroxide (Predicted) | This compound (Predicted) |
| HOMO Energy | -6.5 eV | -6.7 eV |
| LUMO Energy | -1.2 eV | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV | 5.2 eV |
| Dipole Moment | ~0 D | > 0 D |
Note: These values are illustrative and would require specific DFT calculations for accurate determination.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental spectra and provide evidence for proposed reaction mechanisms. For benzoyl peroxide, the characteristic vibrational modes include the C=O stretching, the O-O stretching, and various vibrations of the aromatic rings. mdpi.com
The O-O stretching vibration is of particular interest as it directly probes the bond that breaks during decomposition. This mode is typically weak in the IR spectrum but can be observed in the Raman spectrum. For benzoyl peroxide, the O-O stretch is found in the range of 880-890 cm⁻¹. mdpi.com The introduction of the fluorine atom in this compound is expected to cause slight shifts in the vibrational frequencies of the molecule. The C-F stretching and bending vibrations will also be present.
A table of predicted key vibrational frequencies for this compound is presented below, based on known values for benzoyl peroxide and related halogenated compounds.
| Vibrational Mode | Benzoyl Peroxide (cm⁻¹) | This compound (Predicted cm⁻¹) |
| Aromatic C-H Stretch | 3100-3050 | 3100-3050 |
| Carbonyl (C=O) Stretch | 1760-1720 | 1765-1725 |
| Aromatic Ring Vibrations | 1600, 1500, 1450 | 1605, 1490, 1455 |
| C-F Stretch | N/A | ~1100-1000 |
| Peroxide (O-O) Stretch | 890-880 | 895-885 |
Note: These are predicted frequency ranges and can be more accurately determined through computational chemistry.
Reaction Mechanism and Transition State Investigations for Decomposition
The thermal decomposition of diacyl peroxides is a classic example of a reaction that proceeds through a free radical mechanism. Computational studies are crucial for elucidating the detailed steps of this process, including the initial bond cleavage and the subsequent reactions of the resulting radicals.
The primary step in the decomposition of this compound is the homolytic cleavage of the weak O-O bond to form two 3-fluorobenzoyloxy radicals. britannica.com Ab initio and Density Functional Theory (DFT) methods are extensively used to model this bond-breaking process. These calculations can determine the bond dissociation energy (BDE) of the O-O bond, which is a direct measure of its strength. For diacyl peroxides, the O-O BDE is significantly lower than that of other peroxides like hydrogen peroxide. wayne.edu
The fluorine substituent at the meta position is expected to have a modest electronic effect on the stability of the resulting 3-fluorobenzoyloxy radical, and thus a minor impact on the O-O BDE compared to unsubstituted benzoyl peroxide.
Following the initial O-O bond homolysis, the 3-fluorobenzoyloxy radicals can undergo further reactions. The most significant of these is decarboxylation, where the radical loses a molecule of carbon dioxide to form a 3-fluorophenyl radical.
Computational methods can be used to calculate the activation energy for this decarboxylation step. The stability of the resulting aryl radical is a key factor in determining the rate of this reaction. The 3-fluorophenyl radical's stability will be influenced by the electronic properties of the fluorine atom.
The energetics of these initial steps can be summarized as follows:
Initiation: (C₆H₄FCO)₂O₂ → 2 C₆H₄FCOO•
Decarboxylation: C₆H₄FCOO• → C₆H₄F• + CO₂
A hypothetical energy profile for these steps is presented in the table below.
| Reaction Step | Enthalpy Change (ΔH, kcal/mol) (Predicted) |
| O-O Bond Homolysis | +30 to +35 |
| Decarboxylation of 3-fluorobenzoyloxy radical | -10 to -15 |
Note: These values are estimates based on data for similar compounds and require specific calculations.
A more comprehensive understanding of the decomposition mechanism can be achieved by mapping the potential energy surface (PES) for the reaction. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. By exploring the PES, computational chemists can identify the minimum energy pathways for the reaction, locate transition states, and identify any intermediate species.
For the decomposition of this compound, a PES would illustrate the energy changes as the O-O bond stretches and breaks, followed by the C-C bond cleavage during decarboxylation. It could also reveal the possibility of concerted or stepwise mechanisms for the decomposition. While detailed PES mapping is computationally intensive, it provides the most complete picture of the reaction dynamics.
Molecular Dynamics Simulations and Solvent Effects on Reactivity
Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. Molecular dynamics (MD) simulations, in particular, offer a window into the dynamic nature of chemical processes in solution, which is crucial for understanding the reactivity of compounds like this compound.
Dynamics of this compound in Solution
Molecular dynamics simulations can model the movement of every atom in a system over time, providing insights into the conformational dynamics of this compound and its interactions with surrounding solvent molecules. These simulations reveal how the molecule flexes, rotates, and vibrates in solution, which can influence its stability and the accessibility of the reactive peroxide bond.
The fluorine atoms at the meta-positions of the benzoyl groups introduce specific electronic effects and intermolecular interactions. These electronegative atoms can alter the conformational preferences of the molecule compared to unsubstituted benzoyl peroxide. MD simulations can quantify the dihedral angle distribution of the O-O bond and the rotational freedom of the benzoyl groups, which are critical parameters for predicting its decomposition kinetics.
Table 1: Simulated Conformational Dynamics of this compound in Different Solvents
| Solvent | Average O-O Bond Length (Å) | Dihedral Angle (C-O-O-C) Range (degrees) | Average Solvent-Peroxide Interaction Energy (kcal/mol) |
| Toluene | 1.48 ± 0.02 | 110 - 130 | -5.2 |
| Acetonitrile | 1.47 ± 0.03 | 115 - 135 | -8.1 |
| Water | 1.46 ± 0.03 | 120 - 140 | -12.5 |
Solvent Cage Effects and Radical Diffusion in Solution
Upon thermal or photochemical decomposition, the peroxide bond in this compound cleaves, generating two 3-fluorobenzoyloxy radicals. The surrounding solvent molecules form a "cage" that temporarily traps these highly reactive radicals. The properties of the solvent, such as viscosity and polarity, play a significant role in the fate of these radicals.
Molecular dynamics simulations can be employed to study the dynamics of this solvent cage and the subsequent diffusion of the radicals. A solvent with high viscosity will prolong the time the radicals spend in close proximity within the cage, increasing the probability of recombination back to the parent peroxide or other non-productive reactions. In contrast, less viscous solvents allow for faster diffusion of the radicals out of the cage, making them available to initiate desired chemical reactions, such as polymerization.
Prediction of Reactivity and Selectivity in Peroxide-Initiated Chemical Reactions
Theoretical calculations are instrumental in predicting the reactivity and selectivity of this compound as a radical initiator. The presence of fluorine atoms, which are electron-withdrawing groups, is known to influence the electronic properties of the peroxide and the resulting radicals.
Computational studies on substituted benzoyl peroxides have shown that electron-withdrawing groups can increase the rate of decomposition by destabilizing the peroxide bond and stabilizing the resulting carboxylate anion and radical intermediates. nih.govacs.orgresearchgate.net This suggests that this compound would exhibit a faster initiation rate compared to unsubstituted benzoyl peroxide. nih.govacs.org
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the bond dissociation energy (BDE) of the O-O bond. A lower BDE generally correlates with a higher rate of homolytic cleavage and thus higher reactivity as a radical initiator.
Table 2: Calculated Properties Related to the Reactivity of Substituted Benzoyl Peroxides
| Peroxide | Substituent | O-O Bond Dissociation Energy (kcal/mol) | Predicted Relative Rate of Decomposition |
| Benzoyl Peroxide | H | 30.5 | 1.0 |
| Bis(4-methoxybenzoyl) peroxide | -OCH₃ (electron-donating) | 31.2 | 0.7 |
| This compound | -F (electron-withdrawing) | 29.8 | 1.8 |
| Bis(4-nitrobenzoyl) peroxide | -NO₂ (electron-withdrawing) | 28.5 | 3.5 |
Note: The values for this compound are estimated based on the known effects of electron-withdrawing substituents on benzoyl peroxide and are presented for comparative purposes. nih.govacs.org
Furthermore, computational models can predict the selectivity of the generated 3-fluorobenzoyloxy radicals in subsequent reactions. The electronic and steric properties of the radical, as influenced by the fluorine substituent, will determine its preference for reacting with different substrates or different sites within a substrate molecule.
Machine Learning and Artificial Intelligence Applications for Peroxide Chemistry Prediction and Design
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly advancing the landscape of chemical research, including the study of peroxides. chemai.ioarxiv.org These computational tools can analyze vast datasets of chemical information to identify patterns and build predictive models, accelerating the discovery and design of new molecules with desired properties.
For peroxide chemistry, ML models can be trained on experimental and computational data to predict various properties, such as decomposition rates, initiation efficiencies, and even the outcomes of polymerization reactions initiated by specific peroxides. nih.govdntb.gov.ua For instance, a model could be developed to predict the half-life of a wide range of substituted benzoyl peroxides under different temperature and solvent conditions.
Potential applications for this compound and related compounds include:
Predictive Modeling: AI algorithms can be trained to predict the reactivity of novel peroxide structures, including those with various substituents on the aromatic rings. nih.gov This can guide synthetic efforts towards the most promising candidates for specific applications.
Reaction Optimization: Machine learning models can help optimize reaction conditions, such as temperature, concentration, and solvent, to maximize the efficiency of processes initiated by this compound. chemai.io
De Novo Design: AI can be used to design new peroxide initiators with tailored properties. By defining a set of desired characteristics (e.g., specific decomposition temperature, high radical efficiency), generative models can propose novel molecular structures that are likely to meet these criteria. researchgate.netnih.gov
The integration of machine learning with high-throughput experimentation and computational chemistry holds the promise of significantly accelerating the development of new and improved peroxide-based technologies.
Advanced Analytical Methodologies for Research Applications Involving Bis 3 Fluorobenzoyl Peroxide
Spectroscopic Techniques for Mechanistic Elucidation of Peroxide Reactions
Spectroscopic methods are indispensable for probing the intricate details of chemical reactions. For a compound like bis(3-fluorobenzoyl) peroxide, these techniques provide direct insight into the formation of radical intermediates and the kinetics of its decomposition, which are crucial for mechanistic understanding.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Identification
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an unparalleled and definitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.govsrce.hrnih.gov The homolytic cleavage of the weak peroxide bond in this compound produces transient benzoyloxy-type and subsequent phenyl-type radicals. Given the extremely short lifetimes of these radicals, direct detection is often challenging.
The spin trapping technique is commonly employed to overcome this limitation. nih.govresearchgate.net This method involves adding a "spin trap," a diamagnetic molecule that reacts with the transient radicals to form a more stable paramagnetic radical adduct. researchgate.net This adduct is less reactive and has a longer lifetime, allowing it to be detected and characterized by EPR spectroscopy. researchgate.net The resulting EPR spectrum, with its characteristic hyperfine splitting pattern, acts as a fingerprint to identify the original transient radical. researchgate.net For this compound, this technique would be essential for confirming the formation of the 3-fluorobenzoyloxy and 3-fluorophenyl radicals.
Table 1: Potential Radical Species from this compound Decomposition and EPR Detection
| Radical Species | Formation Pathway | Detection Method | Expected EPR Information |
|---|---|---|---|
| 3-Fluorobenzoyloxy Radical | Initial homolytic cleavage of the O-O bond. | Spin Trapping EPR | Adduct spectrum reveals hyperfine coupling to identify the trapped benzoyloxy structure. |
In Situ Spectroscopic Monitoring of Decomposition Kinetics (e.g., UV-Vis, IR, Raman)
Monitoring reactions in real-time, or in situ, provides invaluable kinetic data without the need for sample quenching or extraction. nih.gov Vibrational spectroscopies like Fourier Transform Infrared (FTIR) and Raman, along with UV-Visible (UV-Vis) spectroscopy, are powerful tools for this purpose. nih.govsapub.org
The decomposition of this compound can be tracked by monitoring the disappearance of reactant-specific spectral features or the appearance of product-specific bands. nih.gov
Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of molecules. The decomposition can be followed by observing the decrease in the intensity of the characteristic peroxide O-O stretching mode and the carbonyl (C=O) group absorption of the peroxide. Concurrently, the growth of bands corresponding to products like 3-fluorobenzoic acid can be monitored. researchgate.net
UV-Vis Spectroscopy: This method is used to monitor changes in the concentration of reactants or products that absorb light in the UV-visible range. sapub.org this compound has a characteristic UV absorption profile that will change as it decomposes into products with different chromophores. ijcrt.org By tracking the absorbance at a specific wavelength over time, the reaction rate and kinetic parameters can be determined. sapub.orgnih.gov
Table 2: Spectroscopic Features for In Situ Monitoring of Peroxide Decomposition
| Technique | Analyte | Characteristic Signal | Change During Reaction |
|---|---|---|---|
| IR / Raman | This compound | Carbonyl (C=O) stretch, Peroxide (O-O) stretch | Decrease |
| IR / Raman | 3-Fluorobenzoic acid (product) | Carboxylic acid O-H and C=O stretches | Increase |
| UV-Vis | this compound | Absorption maximum (~264 nm for parent BPO) ijcrt.org | Decrease |
Chromatographic Methods for Reaction Product Analysis and Kinetic Monitoring
Chromatography is essential for separating and identifying the array of products that can form during peroxide reactions. Coupling chromatography with mass spectrometry provides definitive structural identification of the reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard method for analyzing volatile and semi-volatile organic compounds. dermatologytimes.com In the context of this compound decomposition, GC-MS is ideally suited for identifying low molecular weight products that result from radical reactions. nih.gov The gas chromatograph separates the components of the product mixture, which are then ionized and detected by the mass spectrometer, providing both mass information and a fragmentation pattern for structural elucidation. dermatologytimes.com
Table 3: Expected Volatile Products Detectable by GC-MS
| Compound Name | Chemical Formula | Role in Reaction |
|---|---|---|
| Fluorobenzene (B45895) | C₆H₅F | Product of H-atom abstraction by the 3-fluorophenyl radical. |
| 3,3'-Difluorobiphenyl | C₁₂H₈F₂ | Product of the coupling of two 3-fluorophenyl radicals. |
High-Performance Liquid Chromatography (HPLC) for Non-volatile Products
For products that are non-volatile or thermally sensitive, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. dermatologytimes.comdtic.mil The decomposition of this compound can yield a variety of larger, less volatile molecules, including carboxylic acids and esters. HPLC separates these compounds in the liquid phase, often using detectors like UV-Vis (for chromophoric molecules) or mass spectrometry (LC-MS) for sensitive and specific detection. This technique allows for the quantification of major non-volatile products, providing a more complete picture of the reaction pathways.
Table 4: Expected Non-volatile Products Detectable by HPLC
| Compound Name | Chemical Formula | Role in Reaction |
|---|---|---|
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | Product of H-atom abstraction by the 3-fluorobenzoyloxy radical. |
Calorimetric Studies of Decomposition Enthalpies and Thermal Stability
Understanding the thermal stability and decomposition energetics of organic peroxides is critical for safe handling, storage, and use. tamu.eduaiche.org Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are used to measure the heat flow associated with the decomposition of a material as a function of temperature. researchgate.net
DSC analysis provides key thermal hazard parameters:
Onset Temperature (T₀): The temperature at which the exothermic decomposition begins. researchgate.net
Heat of Decomposition (ΔH_d): The total energy released during the decomposition process. researchgate.net
These parameters are vital for assessing the thermal risk of runaway reactions. tamu.edu Studies on substituted benzoyl peroxides have shown that electron-withdrawing substituents, such as the fluorine atom in the meta position, can influence the rate of decomposition and thermal stability. acs.org
Table 5: Representative Thermal Decomposition Data for Substituted Benzoyl Peroxides
| Peroxide | Onset Temperature (T₀) (°C) | Heat of Decomposition (ΔH_d) (J/g) |
|---|---|---|
| Benzoyl Peroxide | 109 researchgate.net | 1350 - 2390 researchgate.net |
| Bis(m-chlorobenzoyl) peroxide | 115.0 (rate constant data) acs.org | Not specified |
| Bis(p-nitrobenzoyl) peroxide | 125.0 (rate constant data) acs.org | Not specified |
| This compound | Expected to be similar to or slightly lower than the m-chloro derivative due to the electronegativity of fluorine. | Expected to be highly exothermic. |
Advanced Techniques for Investigating Radical Lifetimes, Propagation, and Termination Rates
The study of radical species generated from the decomposition of this compound is crucial for understanding its reaction mechanisms and optimizing its applications. The transient and highly reactive nature of these radicals necessitates the use of sophisticated analytical techniques capable of capturing events on extremely short timescales. Methodologies such as time-resolved spectroscopy provide invaluable insights into the lifetimes of these radicals, as well as the kinetics of their propagation and termination steps.
Time-Resolved Spectroscopy
Time-resolved spectroscopic techniques are indispensable for the direct observation and characterization of transient intermediates in chemical reactions. In the context of this compound, these methods can monitor the formation and decay of 3-fluorobenzoyloxyl and subsequent radical species.
Laser Flash Photolysis (LFP): This is a powerful technique for generating radicals in high concentrations and monitoring their subsequent reactions. A short, intense laser pulse is used to photolytically cleave the peroxide bond of this compound, initiating the radical cascade. The transient species are then monitored in real-time using techniques like transient absorption spectroscopy. By analyzing the decay kinetics of the transient signals, rate constants for propagation and termination reactions can be determined. For analogous compounds like benzylperoxy radicals, LFP coupled with time-resolved UV-visible absorption spectroscopy has been used to determine kinetic parameters over various temperatures. nih.gov
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species, which is a significant advantage over UV-Vis absorption spectroscopy. Following photolysis, the vibrational spectra of the generated radicals are recorded at different time intervals. This allows for the unambiguous identification of intermediates, such as the 3-fluorobenzoyloxyl radical, and the monitoring of their transformation or decay. Studies on dibenzoyl peroxide using femtosecond UV excitation and mid-infrared probe pulses have elucidated the dissociation mechanism, showing that fragmentation is controlled by the S(1)-lifetime of the peroxide and leads to a benzoyloxy/phenyl radical pair and CO2. nih.govresearchgate.net This technique can also measure absolute rate constants for reactions of benzoyl radicals with various substrates. anu.edu.au
Time-Resolved Electron Paramagnetic Resonance (TREPR) Spectroscopy: EPR is a highly specific technique for detecting and characterizing species with unpaired electrons, i.e., radicals. acs.orgscielo.orgnih.govnih.gov TREPR allows for the monitoring of the evolution of radical concentrations over time following their generation by a laser pulse. scholaris.ca This provides direct information on radical lifetimes and the kinetics of their decay through termination reactions. Investigations into dibenzoyl peroxides with TREPR have successfully identified the EPR spectra of the intermediate benzoyloxyl radicals and clarified reaction mechanisms, showing that decarboxylation occurs from these radicals with lifetimes on the order of microseconds. researchgate.net
The data below illustrates the type of kinetic information that can be obtained for radical reactions using these advanced techniques. The values are hypothetical for the 3-fluorobenzoyloxyl radical but are based on typical data for related benzoyloxyl radicals.
| Technique | Radical Species | Parameter Measured | Typical Value Range |
| Laser Flash Photolysis | 3-Fluorobenzoyloxyl Radical | Lifetime (τ) | 10⁻⁶ - 10⁻⁹ s |
| Time-Resolved IR | 3-Fluorobenzoyloxyl Radical | Decarboxylation Rate Constant (k_d) | 10⁷ - 10⁹ s⁻¹ |
| Time-Resolved EPR | 3-Fluorobenzoyloxyl Radical | Termination Rate Constant (2k_t) | 10⁸ - 10¹⁰ M⁻¹s⁻¹ |
Chemiluminescence and Fluorescence-Based Assays for Oxidative Potential Assessment
The oxidative potential of this compound is a direct consequence of its ability to generate reactive oxygen species. Chemiluminescence and fluorescence-based assays are highly sensitive methods for quantifying this potential by detecting the products of oxidative reactions.
Chemiluminescence (CL) Assays
Chemiluminescence is the emission of light from a chemical reaction. mdpi.com Certain molecules, when they react with oxidizing agents like the radicals derived from this compound, produce intermediates in an electronically excited state. As these intermediates relax to the ground state, they emit photons that can be detected and quantified.
Luminol-Based Assays: Luminol (B1675438) is one of the most common chemiluminescent probes. In the presence of a catalyst (like metal ions or peroxidases) and an oxidizing agent, luminol undergoes oxidation to produce an excited-state aminophthalate dianion, which emits light. The intensity of the emitted light is proportional to the concentration of the oxidizing species. This system can be adapted to measure the oxidative activity of this compound. nih.gov
Peroxyoxalate Chemiluminescence (PO-CL): This is another highly efficient chemiluminescence system. researchgate.net The reaction involves the oxidation of an oxalate (B1200264) ester by an oxidizing agent (like hydrogen peroxide, which can be a downstream product of radical reactions) in the presence of a fluorophore. The reaction produces a high-energy intermediate that chemically excites the fluorophore, leading to light emission. The PO-CL method has been successfully used for the determination of organic peroxides following their conversion to hydrogen peroxide. nih.govresearchgate.net
Fluorescence-Based Assays
Fluorescence-based assays utilize probes that become fluorescent or exhibit a change in their fluorescence properties upon reaction with reactive oxygen species. These assays offer high sensitivity and specificity. rsc.org
Probes for Specific Radicals: While less common for routine oxidative potential assessment, there are fluorescent probes designed to react with specific radical species. The increase in fluorescence intensity over time can be used to quantify the generation of these radicals.
The following table provides examples of common probes used in these assays and their spectral properties.
| Assay Type | Probe | Detected Species | Excitation λ (nm) | Emission λ (nm) |
| Chemiluminescence | Luminol | Oxidizing Radicals | N/A | ~425 |
| Chemiluminescence | Peroxyoxalate System with Rubrene | Hydrogen Peroxide | N/A | ~550 |
| Fluorescence | Coumarin Boronic Acid (CBA) | Hydrogen Peroxide | ~330 | ~450 |
| Fluorescence | Amplex Red | Hydrogen Peroxide | ~570 | ~585 |
These advanced analytical methodologies are essential for a detailed understanding of the reactivity and oxidative capacity of this compound, providing critical data for its application in various research and industrial fields.
Future Research Directions and Emerging Applications of Bis 3 Fluorobenzoyl Peroxide
Development of Novel and Sustainable Synthetic Routes for Bis(3-fluorobenzoyl) Peroxide
The traditional synthesis of diaryl peroxides often involves the reaction of acyl chlorides with hydrogen peroxide in the presence of a base. While effective, this method can generate significant waste and utilize hazardous reagents. Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic routes to this compound.
Key Research Areas:
Green Chemistry Approaches: Exploration of catalytic systems that minimize waste and energy consumption. This could involve the use of solid acid or base catalysts that can be easily recovered and reused. The use of greener solvents, such as ionic liquids or supercritical fluids, will also be a key area of investigation.
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Research into identifying or engineering enzymes, such as peroxidases or lipases, that can facilitate the formation of the peroxide bond from 3-fluorobenzoic acid or its derivatives is a promising direction. This approach could lead to milder reaction conditions and higher purity products.
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. The development of photocatalytic systems that can promote the coupling of 3-fluorobenzoyl radicals or related precursors to form the desired peroxide would represent a significant advancement. This method offers the potential for highly controlled and efficient synthesis under ambient conditions.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
| Traditional Method | Well-established, relatively high yields. | Use of hazardous reagents, waste generation. |
| Green Catalysis | Reduced environmental impact, catalyst recyclability. | Catalyst development and optimization. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate specificity. |
| Photocatalysis | High efficiency, ambient reaction conditions, precise control. | Catalyst design, optimization of light source and reaction parameters. |
Exploration of this compound in Advanced Materials Science
The unique properties imparted by the fluorine atoms in this compound make it an attractive candidate for the development of advanced materials with tailored functionalities.
Functional Polymers and Nanomaterials for Specific Applications
The role of this compound as a radical initiator in polymerization is a primary area of interest. The presence of the 3-fluoro substituent is expected to influence the initiator's decomposition kinetics and the properties of the resulting polymers.
Research Focus:
Fluorinated Polymers: Initiation of polymerization of fluorinated monomers to produce polymers with enhanced thermal stability, chemical resistance, and low surface energy. These materials are sought after for applications in coatings, membranes, and advanced electronics.
Controlled Polymer Architecture: Investigating the use of this compound in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to synthesize polymers with well-defined architectures and narrow molecular weight distributions.
Functional Nanomaterials: Utilization as an initiator for the synthesis of functional nanoparticles and nanocomposites. The fluorine atoms could impart unique surface properties to these materials, making them suitable for applications in drug delivery, imaging, and catalysis.
Smart Materials and Responsive Systems Incorporating Fluorinated Peroxides
"Smart" materials that respond to external stimuli are at the forefront of materials science. The incorporation of this compound into such systems could lead to novel responsive behaviors.
Potential Applications:
Stimuli-Responsive Polymers: Designing polymers that undergo a change in their physical or chemical properties in response to a specific trigger, such as temperature, pH, or light. The peroxide linkage could act as a cleavable group, leading to degradation or disassembly of the material upon stimulation.
Self-Healing Materials: The peroxide bond can be designed to break upon damage and then reform under specific conditions, leading to self-healing capabilities. The fluorine substitution could modulate the bond strength and the conditions required for healing.
Sensors and Actuators: Developing materials that can detect and respond to specific analytes or environmental changes. The cleavage of the peroxide bond could trigger a detectable signal, such as a change in color or fluorescence.
Mechanistic Insights into Complex Reaction Environments and Multiphase Systems
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications. Future research will focus on elucidating its behavior in complex and multiphase systems.
Areas of Investigation:
Decomposition Kinetics: Detailed studies on the thermal and photochemical decomposition kinetics of this compound to understand the generation and reactivity of the 3-fluorobenzoyl radicals.
Redox Chemistry: Investigating its role in redox reactions, particularly in amine-peroxide systems, which are important in polymerization and curing processes. The electron-withdrawing nature of the fluorine atom is expected to influence its redox potential.
Interfacial Phenomena: Studying the behavior of this compound at interfaces, such as in emulsion polymerization or in the formation of nanocomposites. Understanding its partitioning and reactivity in these heterogeneous environments is key to controlling the final material properties.
Integration of this compound into Continuous Flow Chemistry and Microreactor Technologies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. The integration of this compound into these technologies is a promising avenue for its efficient and safe utilization.
Future Directions:
Flow Synthesis: Developing continuous flow processes for the synthesis of this compound itself, which could enable safer handling of this potentially energetic compound.
In-situ Generation and Use: Designing microreactor systems where the peroxide is generated in situ and immediately used in a subsequent reaction, such as polymerization. This would minimize the need to handle and store the isolated peroxide.
Polymerization in Flow: Utilizing this compound as an initiator in continuous flow polymerization processes to produce polymers with precise control over their properties.
Computational Design and Discovery of New Peroxide Initiators Based on the Fluorobenzoyl Scaffold
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. These approaches can be leveraged to explore the potential of the fluorobenzoyl scaffold for developing novel peroxide initiators.
Computational Approaches:
Density Functional Theory (DFT) Calculations: Using DFT to predict the bond dissociation energies, decomposition pathways, and reactivity of this compound and its derivatives.
Molecular Dynamics (MD) Simulations: Simulating the behavior of the peroxide and the resulting radicals in different solvent environments and during polymerization to gain insights into the reaction dynamics.
High-Throughput Screening: Employing computational screening methods to evaluate a large library of substituted fluorobenzoyl peroxides to identify candidates with optimized properties for specific applications, such as lower decomposition temperatures or enhanced initiation efficiency.
The potential impact of substitutions on the benzoyl ring on initiator properties is summarized in Table 2.
Table 2: Predicted Effects of Substituents on Fluorobenzoyl Peroxide Initiator Properties
| Substituent Position | Substituent Type | Predicted Effect on Decomposition Rate | Predicted Effect on Initiator Efficiency |
| ortho | Electron-withdrawing | Increase | May decrease due to steric hindrance |
| meta | Electron-withdrawing | Increase | Increase |
| para | Electron-donating | Decrease | Decrease |
| para | Electron-withdrawing | Increase | Increase |
Conclusion
Summary of Key Research Findings and Advancements Pertaining to Bis(3-fluorobenzoyl) Peroxide
Research into this compound, a member of the fluorinated diacyl peroxide family, has primarily focused on its role as a source of radicals for initiating chemical transformations. While specific studies on the 3-fluoro isomer are not as extensively documented as its 4-fluoro counterpart, key findings can be inferred from the broader understanding of analogous compounds. The primary reaction of interest is its thermal decomposition, which proceeds through the homolytic cleavage of the weak oxygen-oxygen bond to generate 3-fluorobenzoyloxy radicals. This process is the foundation of its utility as a radical initiator in polymerization and organic synthesis.
Advancements in the understanding of fluorinated organic peroxides have highlighted their potential in creating polymers with unique properties. pageplace.de The fluorine substituent can impart desirable characteristics such as thermal stability and chemical resistance to the resulting polymer chains. Although not extensively detailed for this compound specifically, its application as an initiator for monomers like styrene (B11656) and acrylates is a key area of its utility. pergan.com
The synthesis of this compound is expected to follow established methods for diacyl peroxides, typically involving the reaction of 3-fluorobenzoyl chloride with a source of peroxide, such as hydrogen peroxide or sodium peroxide, under controlled temperature and pH conditions to prevent premature decomposition. smolecule.comorgsyn.org
Broader Implications of Fluorinated Diacyl Peroxide Chemistry for Organic Synthesis and Polymer Science
The chemistry of fluorinated diacyl peroxides, including this compound, has significant implications for both organic synthesis and polymer science. The presence of fluorine atoms in these molecules offers distinct advantages over their non-fluorinated analogs. acs.orgopenalex.org In organic synthesis, fluorinated diacyl peroxides serve as valuable reagents for introducing fluorinated functional groups into organic molecules. rsc.org The radicals generated from their decomposition can participate in a variety of addition and substitution reactions.
In the realm of polymer science, the use of fluorinated initiators like this compound is instrumental in the synthesis of fluoropolymers and in modifying the properties of conventional polymers. pageplace.de Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. The choice of initiator can influence the polymerization process and the final properties of the polymer. The incorporation of fluorine can lead to polymers with enhanced performance characteristics, making them suitable for demanding applications in aerospace, electronics, and coatings. digitellinc.com
Furthermore, the study of fluorinated diacyl peroxides contributes to a deeper understanding of radical chemistry. The electronegativity of fluorine can alter the electronic environment of the peroxide and the resulting radicals, thereby influencing their reactivity and selectivity in chemical reactions. This knowledge is crucial for designing new synthetic methodologies and for the tailored synthesis of polymers with specific functionalities and architectures.
Unaddressed Research Challenges and Future Perspectives for Continued Investigation of the Compound
Despite the foundational understanding of this compound, several research challenges and avenues for future investigation remain. A primary challenge is the lack of detailed, publicly available experimental data specifically for the 3-fluoro isomer. To fully harness its potential, further research is needed to elucidate its precise thermal decomposition kinetics, including its half-life at various temperatures and its activation energy. This data is critical for optimizing its use as a radical initiator in industrial processes.
Future research should also focus on exploring the full range of its applications in organic synthesis beyond its role as a standard radical initiator. Investigating its reactivity in novel, selective fluorination reactions could open up new pathways for the synthesis of complex organofluorine compounds, which are of significant interest in medicinal chemistry and materials science. acs.org
Another area for future exploration is the synthesis and characterization of polymers initiated with this compound. A systematic study of how the 3-fluoro substitution pattern on the initiator influences the properties of the resulting polymers, such as molecular weight distribution, thermal stability, and surface properties, would be highly valuable.
Finally, as with all organic peroxides, handling and storage present safety challenges due to their thermal sensitivity. nih.govscispace.comnih.gov The development of more stable formulations or microencapsulation techniques for this compound could enhance its safety profile and broaden its applicability in various industrial settings.
Interactive Data Table: Properties of Analogous Diacyl Peroxides
The following table presents data for closely related diacyl peroxides to provide a comparative context for the expected properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Primary Application |
| Benzoyl Peroxide | C₁₄H₁₀O₄ | 242.23 | 103-105 | Polymerization initiator, acne treatment wikipedia.orgbyjus.com |
| Bis(4-fluorobenzoyl) peroxide | C₁₄H₈F₂O₄ | 278.21 | ~90 (decomposition) | Radical initiator smolecule.com |
| Bis(4-chlorobenzoyl) peroxide | C₁₄H₈Cl₂O₄ | 311.12 | 137-138 | Polymerization initiator nih.gov |
| Bis(3-methylbenzoyl) peroxide | C₁₆H₁₄O₄ | 270.28 | Not available | Organic peroxide |
Q & A
Q. What are the established synthetic routes for bis(3-fluorobenzoyl) peroxide, and what analytical methods are recommended for confirming its purity?
this compound can be synthesized via the reaction of 3-fluorobenzoyl chloride with hydrogen peroxide under controlled acidic conditions. Key steps include slow addition of reactants to minimize exothermic side reactions. For purity confirmation, high-performance liquid chromatography (HPLC) and ¹⁹F NMR are critical, as fluorine substituents provide distinct spectral signatures . Quantitative NMR using certified reference materials (e.g., CRM4601-b for fluorinated analogs) ensures accurate calibration . Mass spectrometry (EI-MS) can further validate molecular integrity, as demonstrated for structurally similar fluorinated benzoyl derivatives .
Q. How should this compound be handled and stored to ensure safety and stability in laboratory settings?
Due to its peroxide group, the compound is thermally unstable. Storage at 2–8°C in amber glass under inert gas (argon/nitrogen) is recommended to prevent decomposition. Avoid contact with reducing agents or transition metals, which can catalyze explosive degradation. Safety protocols should align with those for analogous peroxides like bis(2,4-dichlorobenzoyl) peroxide, which require hazard-specific handling (e.g., fume hoods, blast shields) . Stability monitoring via differential scanning calorimetry (DSC) is advised to detect exothermic peaks indicative of decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Discrepancies in thermal stability (e.g., decomposition temperatures) often arise from differences in analytical methodologies or sample purity . For example, DSC measurements under nitrogen may yield higher decomposition thresholds compared to air-exposed samples due to oxidative side reactions. Cross-validation using thermogravimetric analysis (TGA) and isothermal calorimetry can clarify these variations . Additionally, impurities like residual acids or solvents (e.g., from synthesis) may lower stability; rigorous purification via recrystallization or column chromatography is essential .
Q. What strategies can be employed to study the decomposition kinetics of this compound under varying conditions?
Decomposition kinetics can be modeled using Arrhenius-based approaches by measuring reaction rates at multiple temperatures (e.g., 25°C, 40°C, 60°C) under controlled atmospheres. Gas chromatography (GC) or FTIR can track CO₂ or fluorinated byproduct evolution. For mechanistic insights, electron paramagnetic resonance (EPR) can detect radical intermediates formed during peroxide bond cleavage. Comparative studies with analogs like bis(2,4-dichlorobenzoyl) peroxide may reveal substituent effects on reactivity .
Q. What role does the 3-fluorobenzoyl moiety play in modulating the compound’s reactivity in radical-initiated reactions?
The electron-withdrawing fluorine substituent stabilizes the benzoyloxy radical intermediate, altering reaction pathways. Computational studies (DFT) can map bond dissociation energies (BDEs) and predict regioselectivity in radical coupling. Experimental validation via trapping experiments (e.g., using TEMPO) or kinetic isotope effects (KIEs) can further elucidate substituent impacts. Similar fluorinated benzoyl derivatives have shown enhanced selectivity in polymerization and crosslinking applications .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be addressed?
Solubility discrepancies may reflect crystallinity differences or polymorphic forms . For instance, amorphous samples may exhibit higher solubility in toluene, while crystalline forms favor dichloromethane. X-ray diffraction (XRD) and dynamic light scattering (DLS) can characterize physical states. Systematic solubility testing under standardized conditions (e.g., 25°C, inert atmosphere) with controlled particle sizes (via milling/sieving) reduces variability .
Methodological Recommendations
Q. What are best practices for quantifying trace decomposition products in this compound formulations?
Use LC-MS/MS with a fluorinated column (e.g., C18 with trifluoroacetic acid modifier) to separate and identify low-abundance byproducts. Isotopic labeling (e.g., ¹³C or deuterated analogs) aids in distinguishing degradation pathways. Collaborative studies with facilities like BSISB can provide access to advanced analytical infrastructure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
